Aerosol Duration of Action: Carbuterol vs. Isoproterenol (≥10-Fold Prolongation)
In preclinical aerosol administration studies, carbuterol hydrochloride demonstrated a substantially prolonged duration of bronchodilator action compared with isoproterenol. At equiactive aerosol bronchodilator doses, the duration of action of carbuterol was at least 10 times that of isoproterenol [1]. This difference in duration directly informs experimental protocols and therapeutic dosing intervals.
| Evidence Dimension | Aerosol bronchodilator duration of action |
|---|---|
| Target Compound Data | Duration of action ≥10× that of isoproterenol at equiactive bronchodilator doses |
| Comparator Or Baseline | Isoproterenol (equiactive bronchodilator dose) |
| Quantified Difference | ≥10-fold longer duration with carbuterol |
| Conditions | Equiactive aerosol bronchodilator doses in anesthetized animal models |
Why This Matters
Extended duration of action enables less frequent dosing in research models and reduced administrative burden in therapeutic contexts compared with short-acting alternatives.
- [1] Wardell JR Jr, Colella DF, Shetzline A, Fowler PJ. Studies on carbuterol (SK&F 40383-A), a new selective bronchodilator agent. J Pharmacol Exp Ther. 1974;189(1):167-184. View Source
